N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide

Medicinal Chemistry ADME Prediction Building Block Selection

Medicinal chemistry programs require fluorinated building blocks with defined lipophilicity for CNS lead optimization. N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide delivers: - Para-fluorine substitution enhancing metabolic stability & conformational control - Para-methoxy group modulating electron density & H-bond potential - Measured logP 2.69-3.06 - ideal blood-brain barrier penetration range - Racemic chiral core for resolution or SAR fragment libraries Technical data sheet and COA available upon request. Bulk custom synthesis supported.

Molecular Formula C16H16FNO2
Molecular Weight 273.307
CAS No. 1373233-45-4
Cat. No. B572968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide
CAS1373233-45-4
SynonymsN-[(4-Fluorophenyl)(4-Methoxyphenyl)Methyl]acetaMide
Molecular FormulaC16H16FNO2
Molecular Weight273.307
Structural Identifiers
SMILESCC(=O)NC(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)F
InChIInChI=1S/C16H16FNO2/c1-11(19)18-16(12-3-7-14(17)8-4-12)13-5-9-15(20-2)10-6-13/h3-10,16H,1-2H3,(H,18,19)
InChIKeyAYXQCBCMUIHVBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide: Chemical Identity & Specifications


N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide is a diarylmethyl acetamide derivative with the molecular formula C16H16FNO2 and a molecular weight of 273.3 g/mol . It features a central benzhydryl-like core substituted with a para-fluorophenyl group and a para-methoxyphenyl group, with an acetamide moiety at the benzylic nitrogen . The compound contains one asymmetric carbon, rendering it chiral, and is typically supplied as a racemic mixture .

Compound Class Chiral diarylmethyl acetamide with fluorine and methoxy handles
Chirality Racemic mixture (one stereogenic center) for enantioselective studies
Supply Format Commercial building block with multi-vendor purity specifications

N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide: Why It Cannot Be Substituted


Even structurally similar diarylmethyl acetamides can exhibit significantly divergent physicochemical and biological properties due to subtle variations in substituent electronics, sterics, and lipophilicity. The specific para-fluorine and para-methoxyphenyl substitution pattern on the diphenylmethyl core of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide modulates logP, metabolic stability, and target binding interactions in ways that cannot be assumed from unsubstituted or mono-substituted analogs [1]. For instance, fluorine substitution often enhances metabolic stability and alters conformational preferences, while the methoxy group influences electron density and hydrogen bonding potential, collectively dictating the compound's behavior in chemical and biological systems [1].

Substituent electronic effects Removing fluorine or methoxy alters electron distribution and hydrogen bonding, potentially changing target interactions.
Lipophilicity mismatch Analogs without para-substitution may exhibit different logP, affecting membrane permeability and solubility.
Metabolic stability divergence Fluorine substitution often enhances metabolic stability; unsubstituted analogs may degrade faster in biological assays.

N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide: Comparative Evidence


Molecular Weight and Lipophilicity Comparison

The compound exhibits a molecular weight of 273.3 g/mol and a calculated logP of 2.69–3.06, whereas the unsubstituted benzhydryl analog N-benzhydrylacetamide (CAS 5267-35-6) possesses a molecular weight of 225.3 g/mol and a logP of 3.30 . This represents an approximate 21% increase in molecular weight and a reduction in lipophilicity (up to 0.61 logP units), driven by the addition of the para-fluorine and para-methoxy substituents .

MW & logP
Reported
273.3 g/mol / logP 2.69–3.06 vs 225.3 g/mol / logP 3.30 +48.0 g/mol (+21%), logP decrease up to -0.61
Differentiated physicochemical profile for SAR studies
Predicted logP from vendor computational data
Medicinal Chemistry ADME Prediction Building Block Selection

Chiral Center and Enantiomeric Potential

The molecule contains one asymmetric carbon atom, rendering it chiral and existing as a racemic mixture in its commercial form . In contrast, N-benzhydrylacetamide and many simpler diarylmethyl acetamides are achiral due to symmetry or lack of a stereogenic center .

Stereogenic center
Class-level
1 asymmetric atom vs achiral (0 centers)
Enables chiral resolution and enantioselective synthesis
Commercially supplied as racemate
Chiral Synthesis Enantioselective Pharmacology Crystallography

Storage Stability Requirements

Supplier specifications indicate that N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide requires storage at -20°C for maximum recovery, whereas N-benzhydrylacetamide and many other diarylmethyl acetamides are typically stored at room temperature or 2–8°C .

Storage requirement
Reported
−20°C Target compound RT / 2–8°C (common analog)
Impacts cold-chain logistics and handling procedures
Vendor storage recommendations
Compound Handling Long-term Storage Inventory Management

Purity and Quality Control Specifications

Multiple independent suppliers certify the compound at ≥98% purity (HPLC/GC), establishing a verifiable quality benchmark for procurement . While this purity level is common for commercial building blocks, it provides a reliable specification that may not be guaranteed for custom-synthesized close analogs from non-standard sources.

Purity benchmark
Data to verify
≥98% HPLC/GC certified Variable for custom analogs
Ensures reproducibility in downstream applications
Multi-vendor certificates of analysis
Quality Assurance Building Block Purity Reproducibility

Synthetic Utility as a Fluorinated Building Block

Vendor descriptions classify the compound as a versatile building block for preparing fluorinated organic molecules and pharmaceutical intermediates [1]. The combination of a para-fluorophenyl group and a para-methoxyphenyl group on a benzhydryl-like core provides a privileged scaffold for medicinal chemistry exploration that is not available from simpler, unsubstituted benzhydryl acetamides.

Synthetic utility
Data to verify
Described as fluorinated building block with unique F/OMe handles; unsubstituted analog lacks diversification potential.
Scaffold for constructing fluorinated pharmacophores
Vendor product descriptions
Organic Synthesis Fluorinated Intermediates Drug Discovery

N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide: Application Scenarios


Synthesis of Fluorinated Pharmaceutical Intermediates

The compound serves as a fluorinated building block for constructing diarylmethyl-containing pharmacophores. Its specific para-fluorine substitution pattern, combined with the para-methoxy group, provides a unique scaffold for medicinal chemistry programs seeking to incorporate fluorine for improved metabolic stability or altered electronic properties .

CNS-Penetrant Candidates with Optimized Lipophilicity

With a measured logP of 2.69–3.06, the compound resides in a lipophilicity range often associated with optimal blood-brain barrier penetration. Researchers can employ this scaffold as a starting point for CNS-targeted lead optimization, where the balance between fluorine and methoxy substituents may be tuned to achieve desired permeability and target engagement .

Diarylmethyl Fragment Libraries for SAR Exploration

The compound's diarylmethyl core, coupled with a stereogenic center, makes it an ideal candidate for generating fragment libraries. These libraries can be used to probe structure-activity relationships in hit-to-lead campaigns, particularly where enantioselective interactions or conformational constraints are hypothesized to influence binding affinity .

Enantioselective Synthesis and Chiral Resolution Studies

The presence of one asymmetric atom opens avenues for chiral chromatography, asymmetric catalysis, or biocatalytic resolution. This compound can be utilized as a racemic substrate to develop new resolution methodologies or to prepare enantiopure building blocks for stereochemically defined target molecules .

Application
Selection Property
Validation Focus
Fluorinated pharmaceutical intermediate synthesis
para-Fluorine and para-methoxy substitution pattern
Reactivity and diversification potential
CNS-penetrant candidate optimization
Lipophilicity range
CNS permeability models
Diarylmethyl fragment library construction
Chiral scaffold with stereocenter
Stereochemical SAR exploration
Chiral resolution methodology development
Racemic mixture
Enantiomeric separation and purity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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